Regioisomeric Differentiation: 3-(Cyclopentyloxy)-2-methylaniline vs. 3-(Cyclopentyloxy)-4-methylaniline
The specific substitution pattern of 3-(Cyclopentyloxy)-2-methylaniline is a critical determinant of its molecular properties. Compared to its close regioisomer, 3-(cyclopentyloxy)-4-methylaniline (CAS 1154943-24-4), the target compound exhibits a measurably different calculated LogP value of 2.925 versus 2.975, a difference of -0.05 [1][2]. This variation in lipophilicity, while seemingly small, can significantly impact a compound's behavior in chromatographic separation, its solubility profile, and its potential for passive membrane permeability in biological assays.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.925 |
| Comparator Or Baseline | 3-(cyclopentyloxy)-4-methylaniline (LogP = 2.975) |
| Quantified Difference | -0.05 LogP units |
| Conditions | Calculated LogP values obtained from vendor databases using consistent computational methodologies (JChem). |
Why This Matters
This quantifiable difference confirms that regioisomers are not interchangeable, making this specific compound essential for maintaining consistency in SAR studies and synthetic routes.
- [1] Chembase.cn. (n.d.). 3-(cyclopentyloxy)-2-methylaniline. Retrieved from http://www.chembase.cn/substance-558740.html View Source
- [2] Chembase.cn. (n.d.). 3-(cyclopentyloxy)-4-methylaniline. Retrieved from http://www.chembase.cn/molecule-278598.html View Source
